{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine
Overview
Description
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine is a complex organic compound characterized by its unique structural features. This compound contains an aromatic ring substituted with ethoxy, methyl, and methylethyl groups, along with a sulfonyl group attached to an oxolan-2-ylmethylamine moiety. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine typically involves multiple steps. One common method includes the reaction of 4-ethoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and ethoxy group contribute to the compound’s ability to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methyl-5-(methylethyl)benzenesulfonyl chloride
- Oxolan-2-ylmethylamine
- 4-Methyl-5-ethoxy oxazole acid ethyl
Uniqueness
{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
IUPAC Name |
4-ethoxy-2-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-5-21-16-9-13(4)17(10-15(16)12(2)3)23(19,20)18-11-14-7-6-8-22-14/h9-10,12,14,18H,5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQWOYSFUQWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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